Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a hydroxybutanoate moiety. This compound is of interest in various fields of chemistry and biology due to its unique stereochemistry and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate typically involves the protection of amino acids and subsequent esterification. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by esterification with methanol under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: HCl (Hydrochloric acid), NaOH (Sodium hydroxide)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug or a building block in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The hydroxy and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate
- Ethyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate
- Methyl (2R,3S)-2-{[(methoxy)carbonyl]amino}-3-hydroxybutanoate
Uniqueness
Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate is unique due to its specific stereochemistry and the presence of the benzyloxycarbonyl group. This combination of features allows it to participate in selective reactions and interactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C13H17NO5 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl (2R,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11+/m0/s1 |
InChI Key |
OPZWAOJFQFYYIX-GXSJLCMTSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.